Corynecin IV

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Corynecin IV is a naturally-occurring compound that belongs to a complex of chloramphenicol-like acyl nitrophenylpropylamines. It was first isolated from the bacterium Corynebacterium hydrocarboclastus in 1972 . This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, although it is less potent than chloramphenicol .

Preparation Methods

Corynecin IV is typically isolated from cultures of Corynebacterium hydrocarboclastus. The bacterium is grown on a medium where n-paraffin serves as the sole carbon source . The isolation process involves the use of preparative thin-layer chromatography (TLC) with ethyl acetate as the developing solvent . The compound can be further purified using silica gel column chromatography .

Chemical Reactions Analysis

Corynecin IV undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the nitro group present in the compound.

Substitution: Substitution reactions can occur at the acyl and nitrophenylpropylamine groups.

Common reagents used in these reactions include acetic acid, n-butanol, and methanolic hydrochloride . Major products formed from these reactions include various acyl derivatives and nitrophenylpropylamine derivatives .

Scientific Research Applications

Chemistry

Corynecin IV serves as a model compound for studying the biosynthesis of chloramphenicol-like antibiotics. Researchers utilize it to explore the synthesis pathways and chemical reactions associated with similar compounds. The ability to modify its structure through various chemical reactions (oxidation, reduction, and substitution) allows for deeper insights into antibiotic development.

Biology

The biological applications of this compound focus primarily on its antibacterial properties. It is studied for its mechanism of action against different bacterial strains, particularly in understanding how it inhibits protein synthesis by binding to the 50S ribosomal subunit.

Medicine

Although less potent than chloramphenicol, this compound's selective antibacterial activity makes it a subject of interest for developing new antibiotics, especially against multi-drug resistant strains. Its efficacy has been demonstrated in various studies against pathogens like Staphylococcus aureus and Escherichia coli.

Industry

In industrial applications, this compound's production process is optimized to enhance yield and purity. It is considered for use in producing antibacterial agents that can be employed in pharmaceuticals and other sectors.

This compound has demonstrated significant antibacterial activity against various strains resistant to conventional antibiotics. The following table illustrates its Minimum Inhibitory Concentration (MIC) compared to other known antibiotics:

| Antibiotic | Minimum Inhibitory Concentration (MIC) μg/mL | Bacterial Strain Tested |

|---|---|---|

| This compound | 4-16 | Staphylococcus aureus (MRSA) |

| Chloramphenicol | 8-32 | Staphylococcus aureus (MRSA) |

| Vancomycin | 1-4 | Enterococcus faecalis |

Study on Methicillin-Resistant Staphylococcus aureus (MRSA)

A significant study conducted by researchers at the University of Tokyo evaluated the effectiveness of this compound against MRSA. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial in chronic infections.

Synergistic Effects with Other Antibiotics

Another study explored the synergistic effects when this compound was combined with other antibiotics such as rifampicin and gentamicin. The combination therapy showed enhanced antibacterial activity, suggesting potential applications in treating multi-drug resistant infections.

Pharmacokinetics and Distribution

The pharmacokinetic profile of this compound indicates that it can diffuse across cell membranes due to its lipophilic nature, aiding its distribution within tissues and enhancing its antibacterial effects. It is soluble in solvents such as ethanol, methanol, dimethylformamide, and dimethyl sulfoxide.

Mechanism of Action

Corynecin IV exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth and replication of bacteria . The molecular targets include the 50S subunit of the bacterial ribosome, similar to the mechanism of action of chloramphenicol .

Comparison with Similar Compounds

These compounds share structural similarities with chloramphenicol but differ in their acyl and nitrophenylpropylamine groups . Corynecin IV is unique due to its specific acyl group and its selective antibacterial activity .

Similar compounds include:

Chloramphenicol: A well-known antibiotic with a similar mechanism of action but higher potency.

Corynecin I, II, III, and V: Other members of the corynecin complex with varying structures and antibacterial activities.

Biological Activity

Corynecin IV is a notable chloramphenicol-like metabolite derived from the genus Corynebacterium. This compound has garnered attention due to its biological activities, particularly its antibacterial properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is structurally related to chloramphenicol, sharing similar antibacterial characteristics. Its chemical formula is C₁₁H₁₃ClN₂O₅S, which contributes to its mode of action against various bacterial strains. The compound exhibits a broad spectrum of activity against Gram-positive bacteria, making it a subject of interest for further pharmacological studies.

Biological Activities

1. Antibacterial Activity

This compound has demonstrated significant antibacterial activity, particularly against strains resistant to conventional antibiotics. Studies have shown that it inhibits protein synthesis in bacteria, similar to chloramphenicol. The following table summarizes the antibacterial efficacy of this compound compared to other known antibiotics:

| Antibiotic | Minimum Inhibitory Concentration (MIC) μg/mL | Bacterial Strain Tested |

|---|---|---|

| This compound | 4-16 | Staphylococcus aureus (MRSA) |

| Chloramphenicol | 8-32 | Staphylococcus aureus (MRSA) |

| Vancomycin | 1-4 | Enterococcus faecalis |

This compound exhibited lower MIC values against resistant strains, indicating its potential as an effective alternative treatment.

2. Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, disrupting peptide bond formation and ultimately leading to cell death. This mechanism is crucial in combating antibiotic resistance observed in various pathogens.

Case Studies

Several studies have investigated the efficacy of this compound in clinical and laboratory settings:

- Study on MRSA Inhibition : A study conducted by researchers at the University of Tokyo assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation, a significant factor in chronic infections .

- Synergistic Effects with Other Antibiotics : Another study explored the synergistic effects of this compound when combined with other antibiotics such as rifampicin and gentamicin. The combination therapy showed enhanced antibacterial activity, suggesting potential applications in treating multi-drug resistant infections .

Research Findings

Recent research has expanded our understanding of this compound's biological activities:

- Toxicity Studies : Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses, with minimal cytotoxicity observed in human cell lines .

- In Vivo Efficacy : Animal model studies demonstrated that this compound effectively reduced bacterial load in infected tissues without significant adverse effects on the host .

Properties

IUPAC Name |

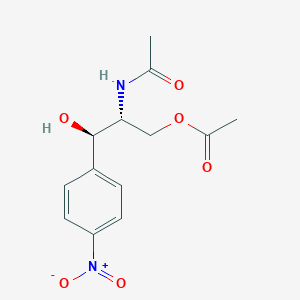

[(2R,3R)-2-acetamido-3-hydroxy-3-(4-nitrophenyl)propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-8(16)14-12(7-21-9(2)17)13(18)10-3-5-11(6-4-10)15(19)20/h3-6,12-13,18H,7H2,1-2H3,(H,14,16)/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRQNWQWGITGRM-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.